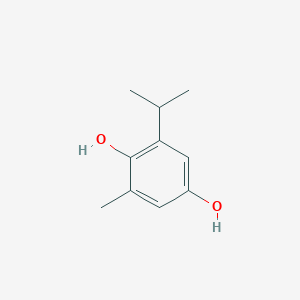

2-Isopropyl-6-methylbenzene-1,4-diol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

133447-23-1 |

|---|---|

Molekularformel |

C10H14O2 |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

2-methyl-6-propan-2-ylbenzene-1,4-diol |

InChI |

InChI=1S/C10H14O2/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6,11-12H,1-3H3 |

InChI-Schlüssel |

GEWUWTLFHIPTLP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C(C)C)O |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C(C)C)O |

Herkunft des Produkts |

United States |

Contextual Significance in Organic Chemistry and Natural Product Research

The significance of 2-Isopropyl-6-methylbenzene-1,4-diol in academic research is best understood by examining its structural relationship to more widely studied alkylated hydroquinones. Hydroquinones and their derivatives are a class of aromatic compounds that are of considerable interest due to their antioxidant properties and their role as intermediates in various chemical syntheses. nih.govnih.gov The introduction of alkyl substituents to the hydroquinone (B1673460) ring can modulate its chemical and physical properties, including its reactivity and biological activity.

A prominent and well-researched structural isomer of 2-Isopropyl-6-methylbenzene-1,4-diol is 2-isopropyl-5-methylbenzene-1,4-diol, commonly known as thymohydroquinone (B1683140). nih.govnist.gov Thymohydroquinone is a naturally occurring compound found in various plants, including Calocedrus decurrens and Origanum compactum. nih.gov It is recognized for its antioxidant and other biological activities, which has led to extensive research into its properties and potential applications. The study of thymohydroquinone provides a valuable framework for understanding the potential significance of its less-studied isomers.

The primary distinction between 2-Isopropyl-6-methylbenzene-1,4-diol and thymohydroquinone is the position of the methyl group on the benzene (B151609) ring. This seemingly minor structural difference can have a significant impact on the molecule's steric and electronic properties, which in turn could influence its reactivity, antioxidant potential, and interaction with biological systems. The synthesis and characterization of 2-Isopropyl-6-methylbenzene-1,4-diol are therefore of academic interest for comparative studies with its more famous isomer. Such research could provide deeper insights into the structure-activity relationships of alkylated hydroquinones.

While direct research applications for 2-Isopropyl-6-methylbenzene-1,4-diol are not extensively documented, its role as a potential synthetic intermediate should not be overlooked. Substituted hydroquinones are valuable building blocks in organic synthesis. For instance, they can be oxidized to the corresponding quinones, which are themselves important functional groups in a variety of natural products and synthetic compounds. mdpi.com

Table 1: Comparison of Structural Isomers

| Feature | 2-Isopropyl-6-methylbenzene-1,4-diol | 2-Isopropyl-5-methylbenzene-1,4-diol (Thymohydroquinone) |

|---|---|---|

| IUPAC Name | 2-Isopropyl-6-methylbenzene-1,4-diol | 2-Isopropyl-5-methylbenzene-1,4-diol |

| CAS Number | 133447-23-1 bldpharm.com | 2217-60-9 nih.gov |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |

| Molar Mass | 166.22 g/mol | 166.22 g/mol |

| Natural Occurrence | Not widely reported | Found in various plant species nih.gov |

| Research Focus | Limited | Extensive research on antioxidant and biological activities |

Historical Perspective on Its Identification and Early Investigations

Presence in Botanical Sources

Extensive searches did not yield any evidence of 2-Isopropyl-6-methylbenzene-1,4-diol being isolated from or identified in Nigella sativa L., plants of the Lamiaceae family such as thyme, oregano, or Monarda fistulosa, or as a derivative in other plant extracts like Ayapana triplinervis. The scientific literature predominantly documents the presence of other related isomers, such as thymoquinol (2-isopropyl-5-methylbenzene-1,4-diol), in these plants.

Nigella sativa L. (Black Cumin) as a Primary Source

No studies were found that identify 2-Isopropyl-6-methylbenzene-1,4-diol as a natural constituent of Nigella sativa L.

Occurrence in Lamiaceae Family Plants (Thyme, Oregano, Monarda fistulosa)

There is no available research indicating the presence of 2-Isopropyl-6-methylbenzene-1,4-diol in thyme, oregano, Monarda fistulosa, or other members of the Lamiaceae family.

Identification in Other Plant Extracts (e.g., Ayapana triplinervis as a derivative)

No scientific literature confirms the identification of 2-Isopropyl-6-methylbenzene-1,4-diol or its derivatives in Ayapana triplinervis.

Elucidation of Biosynthetic Routes

Consistent with the lack of evidence for its natural occurrence, no information was found on the biosynthetic routes leading to 2-Isopropyl-6-methylbenzene-1,4-diol. Research on monoterpene biosynthesis in the specified plants focuses on other related compounds.

Role of Monoterpene Precursors (Thymol, Carvacrol, γ-Terpinene)

There is no documented biosynthetic pathway showing the conversion of thymol, carvacrol, or γ-terpinene into 2-Isopropyl-6-methylbenzene-1,4-diol.

Enzymatic Transformations Involving Cytochrome P450s (CYP76S40, CYP736A300) and Short-Chain Dehydrogenases

No studies have implicated Cytochrome P450 enzymes, specifically CYP76S40 and CYP736A300, or short-chain dehydrogenases in the synthesis of 2-Isopropyl-6-methylbenzene-1,4-diol.

Gene Expression and Metabolite Correlation Analysis in Biosynthesis Pathway Discovery

The elucidation of biosynthetic pathways for specialized plant metabolites, such as 2-Isopropyl-6-methylbenzene-1,4-diol, increasingly relies on the integration of genomics, transcriptomics, and metabolomics. frontiersin.orgmdpi.com The discovery process is significantly advanced by the phenomenon of biosynthetic gene clusters (BGCs), where genes encoding the enzymes for a specific metabolic pathway are physically located in close proximity on a chromosome. frontiersin.orgnih.gov This genomic organization often leads to the co-expression of these genes, a feature that can be exploited to identify all the components of a given pathway. mdpi.comnih.gov By correlating gene expression profiles with the accumulation patterns of specific metabolites in different tissues or under various conditions, researchers can pinpoint candidate genes responsible for their biosynthesis. frontiersin.orgnih.gov

In the biosynthesis of 2-Isopropyl-6-methylbenzene-1,4-diol, also known as thymohydroquinone, this integrated approach has been pivotal. nih.govnih.gov This compound is a characteristic specialized metabolite in various species of the Lamiaceae (mint) family, such as thyme and oregano. nih.govnih.gov The biosynthetic pathway begins with the cyclization of geranyl diphosphate (B83284) (GDP) to form γ-terpinene, which is then converted to the phenolic monoterpenes thymol and carvacrol. nih.govresearchgate.net

Research has demonstrated that the final step in the formation of 2-Isopropyl-6-methylbenzene-1,4-diol involves the hydroxylation of its precursors, thymol and carvacrol. nih.gov To identify the specific enzymes responsible for this conversion, scientists have employed gene expression and metabolite correlation analysis. By examining the transcriptomes of plants rich in thymohydroquinone, they can search for genes that are highly expressed in correlation with the compound's accumulation. nih.gov

This strategy successfully identified specific cytochrome P450 monooxygenases (P450s) as the key enzymes catalyzing the hydroxylation of thymol and carvacrol to produce thymohydroquinone. nih.gov The expression levels of these particular P450 genes showed a strong positive correlation with the concentration of thymohydroquinone in the plant tissues, providing strong evidence for their functional role in the pathway. nih.gov This discovery highlights how combining high-throughput analytical techniques can effectively unravel complex biosynthetic networks in plants.

The table below summarizes the key steps and enzymes involved in the latter stages of 2-Isopropyl-6-methylbenzene-1,4-diol biosynthesis, as identified through gene-metabolite correlation studies.

| Precursor Metabolite | Enzyme Class | Gene Family | Product |

| Thymol | Monooxygenase | Cytochrome P450 | 2-Isopropyl-6-methylbenzene-1,4-diol |

| Carvacrol | Monooxygenase | Cytochrome P450 | 2-Isopropyl-6-methylbenzene-1,4-diol |

Synthetic Methodologies for 2 Isopropyl 6 Methylbenzene 1,4 Diol

Reduction-Based Syntheses from 2-Isopropyl-5-methylbenzo-1,4-quinone (Thymoquinone)

The conversion of thymoquinone (B1682898) to thymohydroquinone (B1683140) is a fundamental reduction reaction in organic chemistry, where the diketone structure of the quinone is converted into a diol (hydroquinone). This transformation can be accomplished using a variety of reducing agents and conditions.

Classical chemical methods provide reliable routes to thymohydroquinone from thymoquinone. These strategies often employ well-established reducing agents that are effective for the conversion of quinones to hydroquinones.

Sodium Bisulphite and Acid: The use of sodium bisulfite, often in an acidic medium, is a known method for the reduction of quinones. While specific procedural details for thymoquinone are not extensively documented in readily available literature, the general mechanism involves the 1,4-addition of bisulfite to the quinone system, followed by tautomerization and subsequent hydrolysis to yield the hydroquinone (B1673460). The process for a related compound, menadione, involves reacting it with a sodium bisulfite solution, often in a solvent like ethanol (B145695), followed by heating, cooling, and crystallization to achieve high purity and yield. google.com

Acetic Acid in the presence of Zinc Catalyst: The combination of zinc dust and acetic acid is a classic and effective reagent for the reduction of various carbonyl compounds, including quinones. researchgate.net This method is considered simple, inexpensive, and mild. organic-chemistry.org A study on the synthesis of thymohydroquinone demonstrated that this reduction can be carried out conventionally over a period of 4 to 12 hours, yielding the product in a range of 42% to 60%. cftri.res.in The reaction involves the transfer of electrons from the zinc metal to the thymoquinone, with acetic acid serving as a proton source, to produce the desired 2-isopropyl-6-methylbenzene-1,4-diol. researchgate.netorganic-chemistry.org

The synthesis of thymohydroquinone can also be achieved using milder, naturally occurring reducing agents. These methods are often preferred for their greener credentials and can result in high yields of the final product.

Ascorbic Acid (Vitamin C): Ascorbic acid is an effective natural reducing agent for converting thymoquinone directly within essential oils. areeo.ac.ir In one method, a buffered solution of ascorbic acid is prepared and mixed with thymoquinone-rich oil. The reaction proceeds to yield crystalline thymohydroquinone with high efficiency, reaching up to 93-97%. areeo.ac.ir

Sulphurous Acid: Sulphurous acid has also been successfully employed to obtain thymohydroquinone in crystalline form from thymoquinone present in essential oils. areeo.ac.ir This method provides another viable route using a relatively simple and natural reducing agent, with reported yields ranging from 68% to 74%. areeo.ac.ir

| Reducing Agent | Yield (%) | Source |

| Zinc / Acetic Acid (Conventional) | 42 - 60% | cftri.res.in |

| Sulphurous Acid | 68 - 74% | areeo.ac.ir |

| Ascorbic Acid | 93 - 97% | areeo.ac.ir |

| Zinc / Acetic Acid (Microwave) | 85% | cftri.res.in |

Alternative Synthetic Routes and Optimized Procedures (e.g., Microwave-Assisted Synthesis)

To improve the efficiency of the synthesis of 2-isopropyl-6-methylbenzene-1,4-diol, modern techniques such as microwave-assisted synthesis have been applied. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields.

A facile microwave-assisted reduction of thymoquinone using zinc and acetic acid has been developed, which results in the formation of thymohydroquinone in just 5 minutes with an impressive yield of 85%. cftri.res.in This is a substantial improvement compared to the conventional heating method, which requires 4-12 hours and produces a lower yield of 42-60%. cftri.res.in This rapid and efficient method is considered a greener alternative and highlights the potential of microwave irradiation to optimize the synthesis of this compound. cftri.res.in

Isolation and Purification Techniques from Natural Sources

2-Isopropyl-6-methylbenzene-1,4-diol is a naturally occurring compound found in plants such as Nigella sativa (black cumin). Its isolation from these natural sources involves extraction followed by purification steps.

The initial step typically involves the extraction of oils and volatile compounds from the plant material, often ground seeds, using various solvents. areeo.ac.irnih.govabap.co.in Solvents such as n-hexane, methanol (B129727), and methyl tert-butyl ether (MTBE) have been effectively used for this purpose. areeo.ac.irabap.co.inajol.info Different extraction techniques, including maceration, percolation, and ultrasonic-assisted extraction, can be employed to maximize the yield of the target compounds. abap.co.inniscpr.res.in

Following extraction, the crude product containing thymohydroquinone and its precursor, thymoquinone, undergoes purification. A common and effective method for purification is crystallization. areeo.ac.ir The process can be induced by allowing the concentrated extract to cool slowly, often at reduced temperatures (e.g., 4°C), to promote the formation of crystals. areeo.ac.ir The resulting crystalline precipitate is then separated via filtration, typically under a weak vacuum. areeo.ac.ir To enhance purity, the isolated crystals are washed with a suitable solvent, such as a cooled dilute acetic acid solution, to remove residual impurities. areeo.ac.ir The final step involves drying the purified crystals, for instance at a controlled temperature of 40°C, until a constant weight is achieved, yielding pure 2-isopropyl-6-methylbenzene-1,4-diol. areeo.ac.ir

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 6 Methylbenzene 1,4 Diol

Redox Chemistry and Interconversion with 2-Isopropyl-5-methylbenzo-1,4-quinone

The redox chemistry of 2-Isopropyl-6-methylbenzene-1,4-diol is intrinsically linked to its oxidized form, 2-isopropyl-5-methylbenzo-1,4-quinone, commonly known as thymoquinone (B1682898) (TQ). The interconversion between these two compounds involves the transfer of two electrons and two protons, a characteristic feature of quinone-hydroquinone systems. jackwestin.com This reversible process is fundamental to its biological and chemical activities.

Formation of Intermediate Species (e.g., Semiquinone)

The redox cycling of the TQ/THQ pair does not always occur in a single two-electron step. Instead, it can proceed through a one-electron transfer process, leading to the formation of a semiquinone radical intermediate. jst.go.jpresearchgate.net This intermediate is a transient species that can be generated through either the oxidation of thymohydroquinone (B1683140) or the reduction of thymoquinone. The formation of this semiquinone radical is a critical step in the generation of reactive oxygen species (ROS), such as the superoxide (B77818) anion radical (O₂·⁻). jst.go.jp Studies have shown that the stability and reactivity of the semiquinone radical are influenced by the surrounding chemical environment, including the presence of electron-donating or -withdrawing groups on the quinone ring. nih.gov

The disproportionation, or dismutation, of two semiquinone radicals can regenerate the hydroquinone (B1673460) and quinone, demonstrating the reversibility of the process. nih.gov The equilibrium of this reaction is highly dependent on the pH of the solution, as the protonation state of the semiquinone radical plays a significant role in its reactivity. nih.gov

Electron Transfer Mechanisms in Redox Cycles

The electron transfer mechanisms in the redox cycles of 2-Isopropyl-6-methylbenzene-1,4-diol and its corresponding quinone are complex and can be influenced by both enzymatic and non-enzymatic pathways. jst.go.jp In biological systems, enzymes can facilitate the one- or two-electron reduction of thymoquinone to thymohydroquinone.

Non-enzymatic redox cycling can also occur, particularly in the presence of transition metal ions. nih.gov The electron transfer can proceed through a combination of diffusion and electron hopping, especially in environments where the mobility of the molecules is restricted. uni-tuebingen.de The rate of electron transfer is dependent on the redox potentials of the involved species. The substitution pattern on the hydroquinone ring significantly influences these potentials and, consequently, the kinetics of the electron transfer. researchgate.net

Cyclic voltammetry studies have been instrumental in elucidating the electrochemical behavior of the TQ/THQ system. These studies have provided quantitative data on peak potentials and currents, confirming the quasi-reversible electron transfer process and allowing for the investigation of complex formation with metal ions. scielo.org.za

Chemical Interactions in Corrosive Environments

Recent research has explored the potential of 2-Isopropyl-6-methylbenzene-1,4-diol and its derivatives as corrosion inhibitors for metals, particularly in acidic environments.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which hydroquinone derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scispace.commdpi.com This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. nih.gov

In the case of a derivative, thymohydroquinone dimethyl ether, studies on mild steel have indicated a multilayer adsorption process that follows the Temkin adsorption model. nih.govrsc.org The adsorption process is influenced by the electronic structure of the inhibitor molecule. The presence of heteroatoms (like oxygen) and π-electrons in the aromatic ring facilitates the sharing of electrons with the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the relationship between the molecular structure of these compounds and their adsorption characteristics. nih.gov

The efficiency of adsorption and, consequently, corrosion inhibition is dependent on several factors, including the concentration of the inhibitor, the temperature, and the nature of the metal surface and the corrosive environment. nih.gov

Role as a Corrosion Inhibitor

By forming an adsorbed film on the metal surface, 2-Isopropyl-6-methylbenzene-1,4-diol and its analogues can act as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govdergipark.org.tr The protective layer hinders the diffusion of corrosive species to the metal surface and the transport of metal ions away from it.

Quantum chemical studies on the related compound 2-isopropyl-5-methylphenol have shown that the corrosion inhibition efficiency is closely related to quantum chemical parameters such as the highest occupied molecular orbital (HOMO) energy, ionization potential, and electron affinity. researchgate.netuns.ac.id The presence of electron-donating groups on the aromatic ring tends to increase the inhibition efficiency. researchgate.netuns.ac.id The inhibition efficiency of thymohydroquinone dimethyl ether has been found to be significant, demonstrating its potential for practical applications in corrosion protection. nih.govrsc.org

Reactivity with Oxidative Species (e.g., Superoxide Radical Studies)

2-Isopropyl-6-methylbenzene-1,4-diol exhibits significant reactivity towards oxidative species, which is the basis of its antioxidant properties. Its interaction with the superoxide radical (O₂·⁻) has been a particular focus of research.

Studies have demonstrated that thymohydroquinone can act as a potent antioxidant. jst.go.jp However, its oxidized counterpart, thymoquinone, has also been shown to be an effective scavenger of superoxide radicals. nih.govnih.gov Density Functional Theory (DFT) calculations and experimental methods like cyclic voltammetry have been used to investigate the mechanism of this interaction. nih.govnih.gov

The reaction between thymoquinone and the superoxide radical can lead to the formation of a 1:1 TQ-superoxide radical species, which is involved in a π-π mechanism. nih.govnih.gov This interaction ultimately leads to the oxidation of the superoxide to molecular oxygen. nih.govnih.gov Interestingly, under certain conditions, thymoquinone has been observed to increase the formation of superoxide radicals, suggesting a pro-oxidant potential as well. nih.gov

The antioxidant activity of thymohydroquinone is attributed to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. In the process, the hydroquinone itself becomes a radical, which can then be stabilized. jst.go.jp The interplay between the antioxidant and pro-oxidant activities of the TQ/THQ system is complex and depends on the specific conditions, including the concentration of the compounds and the presence of other molecules like metal ions. jst.go.jpresearchgate.net

| Parameter | Finding | Source |

| Redox Intermediate | Formation of a semiquinone radical through one-electron transfer. | jst.go.jpresearchgate.net |

| Electron Transfer | Can be enzymatic or non-enzymatic, influenced by transition metals. | jst.go.jpnih.gov |

| Corrosion Inhibition | Acts as a mixed-type inhibitor through adsorption on metal surfaces. | nih.govdergipark.org.tr |

| Adsorption Model | Adsorption of a derivative on mild steel follows the Temkin model. | nih.govrsc.org |

| Superoxide Reactivity | Both thymoquinone and thymohydroquinone interact with superoxide radicals. | jst.go.jpnih.govnih.gov |

| Antioxidant Mechanism | Involves the formation of a TQ-superoxide radical species and hydrogen atom donation from THQ. | jst.go.jpnih.govnih.gov |

Theoretical and Computational Studies on 2 Isopropyl 6 Methylbenzene 1,4 Diol

Analysis of Electronic Properties and Reactivity Descriptors (e.g., Electron Density Functions, Molecular Electrostatic Potential (MEP) Plots, Fukui Functions)

Without dedicated scholarly articles or database entries for 2-Isopropyl-6-methylbenzene-1,4-diol, any attempt to populate these sections would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the specified compound.

Computational Predictions of Intermolecular Interactions (e.g., Adsorption Characteristics on Substrates, Stacking Interactions)

Computational chemistry provides powerful tools to predict and analyze the intermolecular interactions of 2-isopropyl-6-methylbenzene-1,4-diol with other molecules or surfaces. These predictions are crucial for understanding its behavior in various applications, such as its potential use in materials science or as a bioactive compound. Methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model these complex interactions.

Adsorption Characteristics on Substrates:

The adsorption of hydroquinone (B1673460) and its derivatives onto various substrates is a field of significant interest, with applications ranging from environmental remediation to electronics. Computational studies on similar molecules, such as hydroquinone and catechol on titanium dioxide (TiO2) surfaces, have utilized techniques like Fourier Transform Infrared Attenuated Total Reflection (FTIR-ATR) spectroscopy in conjunction with theoretical calculations to understand the chemical adsorption behavior. emerging-researchers.org For 2-isopropyl-6-methylbenzene-1,4-diol, computational models could predict its adsorption characteristics on different substrates.

For instance, studies on the adsorption of hydroquinone on activated carbon have shown that the process can be described by models indicating chemisorption with heterogeneous active sites on the surface. scispace.comresearchgate.net Theoretical calculations for 2-isopropyl-6-methylbenzene-1,4-diol would likely involve modeling the substrate surface (e.g., graphene, activated carbon, or a metal oxide) and calculating the interaction energies and geometries of the adsorbed molecule. These calculations would elucidate the role of the hydroxyl, isopropyl, and methyl groups in the binding process. The hydroxyl groups are expected to play a primary role in forming hydrogen bonds with polar surfaces, while the aromatic ring and alkyl substituents would contribute through van der Waals interactions and potential π-π stacking.

A study on the adsorption of phenyl hydroquinone on graphene surfaces revealed different orientations (flat, edgewise, or endwise) depending on the concentration, highlighting the complexity of these interactions. nih.gov Similar computational approaches could predict how the specific substitution pattern of 2-isopropyl-6-methylbenzene-1,4-diol influences its orientation and binding affinity on various surfaces.

Stacking Interactions:

π-π stacking is a crucial non-covalent interaction for aromatic compounds, influencing their solid-state packing, self-assembly, and interaction with biological macromolecules. Computational methods can quantify the strength and geometry of these interactions for 2-isopropyl-6-methylbenzene-1,4-diol. Theoretical investigations of chromone (B188151) derivatives, for example, have used Quantum Theory of Atoms in Molecules (QTAIM) to characterize π-bond interactions within the molecules, which is also relevant for understanding intermolecular stacking. researchgate.net

For 2-isopropyl-6-methylbenzene-1,4-diol, computational models would likely predict various stacked geometries, such as parallel-displaced or T-shaped arrangements. The presence of the isopropyl and methyl groups would introduce steric hindrance, influencing the preferred stacking geometry and energy compared to unsubstituted hydroquinone. These calculations are vital for predicting crystal structures and understanding the interactions in biological systems, such as intercalation with DNA or binding to protein aromatic residues.

Below is a hypothetical data table summarizing the types of intermolecular interactions that could be computationally predicted for 2-isopropyl-6-methylbenzene-1,4-diol.

| Interaction Type | Predicted Interacting Groups | Computational Methods | Potential Substrates/Partners |

| Hydrogen Bonding | Hydroxyl groups (-OH) | DFT, MD | Polar surfaces (e.g., metal oxides), water, proteins |

| π-π Stacking | Benzene (B151609) ring | DFT, MP2 | Graphene, carbon nanotubes, aromatic amino acids |

| Van der Waals | Isopropyl and methyl groups | DFT with dispersion correction, MD | All surfaces and molecules |

| Chemisorption | Hydroxyl groups, benzene ring | DFT | Reactive surfaces (e.g., catalysts) |

In Silico Approaches for Derivative Design (e.g., Quantitative Structure-Property Relationships (QSPR), Molecular Docking Studies)

In silico methods are indispensable in modern chemistry for the rational design of new molecules with desired properties. For 2-isopropyl-6-methylbenzene-1,4-diol, these approaches can be used to design derivatives with enhanced antioxidant activity, specific binding affinities, or other valuable characteristics.

Quantitative Structure-Property Relationships (QSPR):

QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. tandfonline.comresearchgate.nettandfonline.com For phenolic compounds, QSPR studies have been extensively used to predict properties like antioxidant activity. tandfonline.comresearchgate.netmdpi.comfrontiersin.org These studies often use quantum chemical descriptors, such as Mulliken charges and molecular similarity indices, to build predictive models. tandfonline.comresearchgate.net

To develop a QSPR model for derivatives of 2-isopropyl-6-methylbenzene-1,4-diol, a set of virtual or synthesized derivatives would be created by modifying the parent structure (e.g., by adding or changing substituent groups). For each derivative, a range of molecular descriptors would be calculated using computational software. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. The desired property (e.g., antioxidant capacity) would then be correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSPR model could then be used to predict the properties of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis and experimental testing.

A hypothetical QSPR study on 2-isopropyl-6-methylbenzene-1,4-diol derivatives might investigate the effect of adding further substituents to the aromatic ring on its radical scavenging ability.

| Derivative of 2-Isopropyl-6-methylbenzene-1,4-diol | Calculated Descriptor (e.g., HOMO energy) | Predicted Property (e.g., Antioxidant Activity) |

| Parent Compound | -5.5 eV | High |

| 3-Chloro derivative | -5.7 eV | Moderate |

| 5-Methoxy derivative | -5.3 eV | Very High |

| 3,5-Dimethyl derivative | -5.4 eV | High |

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand (small molecule) binds to the active site of a protein. nih.govmdpi.com For derivatives of 2-isopropyl-6-methylbenzene-1,4-diol, molecular docking could be employed to design compounds that target specific enzymes or receptors.

For instance, studies on thymol (B1683141) and carvacrol (B1668589) derivatives have used molecular docking to identify potential biological targets related to their anticancer activity. nih.govrsc.org Similarly, docking studies of ortho-substituted phenols with the enzyme tyrosinase have helped to discern whether a molecule can act as a substrate or an inhibitor. mdpi.com

In a typical molecular docking workflow for designing derivatives of 2-isopropyl-6-methylbenzene-1,4-diol, a target protein would first be identified. A library of virtual derivatives would then be docked into the active site of this protein. The docking algorithm would generate various binding poses for each derivative and score them based on their predicted binding affinity. Analysis of the docking results would reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the most promising derivatives and the protein. This information can then be used to further optimize the structure of the derivatives to improve their binding affinity and selectivity.

Advanced Analytical Methodologies for 2 Isopropyl 6 Methylbenzene 1,4 Diol Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, allowing for the separation of complex mixtures into their individual components. For 2-Isopropyl-6-methylbenzene-1,4-diol, several chromatographic methods are employed to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of 2-Isopropyl-6-methylbenzene-1,4-diol and related compounds due to its versatility and high resolution. This method is particularly effective for quantifying the compound in various samples, including extracts from natural products like Nigella sativa. nih.govmdpi.com

Research has established various HPLC methods, often employing reverse-phase columns (such as C18) to separate the compound based on its polarity. frontiersin.org The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be acidified with acetic acid or formic acid to improve peak shape and resolution. frontiersin.orgsielc.com Detection is commonly performed using a UV-Vis detector, with wavelengths set around 254 nm or 295 nm for optimal sensitivity. frontiersin.orgaseancosmetics.org The quantification of 2-Isopropyl-6-methylbenzene-1,4-diol is achieved by creating a calibration curve with standard solutions of known concentrations. nih.govmdpi.com For instance, a linear calibration curve for the related compound thymoquinone (B1682898) has been successfully generated in the concentration range of 0.05 to 10 µg/ml, with a high coefficient of determination (R²) of 0.998, indicating excellent linearity. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) | frontiersin.org |

| Mobile Phase | 1% aqueous acetic acid (A) and acetonitrile (B) | frontiersin.org |

| Flow Rate | 1.0 mL/min | frontiersin.orgaseancosmetics.org |

| Detection Wavelength | 254 nm | frontiersin.org |

| Injection Volume | 10 µL | frontiersin.org |

| Temperature | 25°C | frontiersin.org |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). A UHPLC-photodiode array (PDA) method has been developed for the rapid identification and quantification of thymoquinone, a closely related compound to 2-Isopropyl-6-methylbenzene-1,4-diol. phcog.comphcog.com

In a representative study, an Accucore Vanguish C18 UHPLC column (1.5 μm; 100 × 2.1 mm) was used with an isocratic mobile phase of acetonitrile and 2 mM ammonium formate (50:50) at a flow rate of 0.200 mL/min. phcog.comphcog.com This method achieved a short run time of 6.0 minutes, with the target compound eluting at 3.147 minutes. phcog.comphcog.com The method was validated for linearity over a concentration range of 100.00–2000.00 ng/mL, demonstrating excellent accuracy (≥92.90%) and precision (coefficient of variance ≤2.54%). phcog.comphcog.com

| Parameter | Condition | Source |

|---|---|---|

| Column | Accucore Vanguish C18 (1.5 μm; 100 × 2.1 mm) | phcog.comphcog.com |

| Mobile Phase | Acetonitrile (2 mM): Ammonium Formate (50:50) | phcog.comphcog.com |

| Flow Rate | 0.200 mL/min | phcog.comphcog.com |

| Detection Wavelength | 254 nm | phcog.comphcog.com |

| Injection Volume | 5 µL | phcog.comphcog.com |

| Run Time | 6.0 minutes | phcog.comphcog.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is frequently used to profile the chemical constituents of essential oils and extracts where 2-Isopropyl-6-methylbenzene-1,4-diol and its isomers may be present. semanticscholar.orgjapsonline.com In GC-MS, compounds are separated based on their boiling points and interactions with the stationary phase of the GC column, and then identified based on their mass spectra. semanticscholar.org

For the analysis of extracts from sources like Nigella sativa, a common GC-MS method involves using a capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. ijarbs.com The oven temperature is typically programmed to start at a lower temperature and gradually increase to a higher temperature to elute a wide range of compounds. Helium is commonly used as the carrier gas. saudijournals.com The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification. veterinarypaper.com This technique has been successfully used to identify a wide array of phytochemicals, including various hydroquinones and their derivatives. japsonline.com

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Varian CP-3800 Saturn 2200 GC/MS/MS | saudijournals.com |

| Column | FactorFour VF-5ms | saudijournals.com |

| Carrier Gas | Helium (99.9%) | saudijournals.com |

| Flow Rate | 1 mL/min | saudijournals.com |

| Oven Temperature Program | Initial 100°C for 1.5 min, ramped to 270°C at 5°C/min | saudijournals.com |

| Ionization Mode | Electron Ionization (70 eV) | saudijournals.com |

| Mass Range | 40-600 m/z | saudijournals.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the trace-level detection and structural elucidation of 2-Isopropyl-6-methylbenzene-1,4-diol and its metabolites in complex biological matrices. The use of LC-MS/MS allows for the identification and characterization of degradation products of related compounds, providing insights into their stability and metabolic pathways. nih.gov

In a typical LC-MS/MS analysis, the compound is first separated on an LC column and then introduced into the mass spectrometer. The precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity. Positive electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis and separation of compounds. It is often employed for preliminary screening and to monitor the progress of chemical reactions. For the analysis of hydroquinones, TLC is a valuable tool for identification. aseancosmetics.orgtci-thaijo.org

In a typical TLC analysis of hydroquinones, a sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel GF254. aseancosmetics.org The plate is then developed in a chamber containing a suitable mobile phase, which can be a mixture of solvents like n-hexane and acetone or toluene (B28343) and glacial acetic acid. aseancosmetics.org After development, the separated spots are visualized under UV light (at 254 nm) or by spraying with a visualizing reagent, such as ammoniacal silver nitrate or phosphomolybdic acid, which produces colored spots corresponding to the different compounds. aseancosmetics.org The retention factor (Rf) value of the spot corresponding to 2-Isopropyl-6-methylbenzene-1,4-diol can be compared to that of a standard for identification.

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel GF254 plates | aseancosmetics.org |

| Developing Solvents | System 1: n-Hexane/Acetone (3:2) System 2: Toluene/Glacial acetic acid (8:2) | aseancosmetics.org |

| Visualization | UV lamp (254 nm), Ammoniacal silver nitrate, 5% Phosphomolybdic acid in ethanol (B145695) | aseancosmetics.org |

Spectroscopic Characterization Methods

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-Isopropyl-6-methylbenzene-1,4-diol, the ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their neighboring protons. The spectrum is expected to show signals corresponding to the aromatic protons, the isopropyl group protons, and the hydroxyl protons. The availability of ¹H NMR spectra for 2-Isopropyl-1,4-benzenediol in various deuterated solvents such as CDCl₃, DMSO-d₆, and D₂O has been noted, which allows for detailed structural analysis under different conditions. uq.edu.au

Other spectroscopic techniques such as Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are also crucial for a comprehensive characterization. ¹³C NMR provides information about the carbon skeleton of the molecule. FTIR spectroscopy is used to identify the functional groups present, such as the O-H stretching of the hydroxyl groups and the C=C stretching of the aromatic ring. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions in molecules and is particularly effective for distinguishing between the reduced (hydroquinone) and oxidized (quinone) forms of the subject compound. The distinct conjugation systems of the aromatic diol and the quinone result in characteristic absorption maxima (λmax).

Research Findings: Studies have shown that the UV-VIS spectrum of the oxidized form, thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), exhibits a prominent peak in the range of 254–257 nm. japsonline.commdpi.com This absorption is characteristic of the π → π* transitions within the conjugated α,β-unsaturated ketone system of the benzoquinone ring. In contrast, the hydroquinone (B1673460) form, 2-isopropyl-5-methylbenzene-1,4-diol, shows a characteristic absorption peak at a longer wavelength, typically near 290 nm. mdpi.com This shift is due to the different electronic structure of the benzenoid ring. This clear spectral distinction allows for the monitoring of redox reactions, such as the oxidation of the hydroquinone to the quinone, which can be tracked by observing the decrease in the 290 nm peak and the concomitant increase in the 254 nm peak. mdpi.com

| Compound Form | Typical λmax | Reference |

| Oxidized (Thymoquinone) | 254-257 nm | japsonline.commdpi.com |

| Reduced (Hydroquinone) | ~290 nm | mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-isopropyl-5-methylbenzene-1,4-diol and its oxidized counterpart, FTIR is instrumental in identifying the key functional groups that define their structure and redox state.

Research Findings: For the reduced form, 2-isopropyl-5-methylbenzene-1,4-diol, the most characteristic feature in the FTIR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the hydroxyl groups. Upon oxidation to thymoquinone, this O-H band disappears and is replaced by a strong, sharp absorption band corresponding to the C=O stretching of the carbonyl groups. This peak is characteristically observed in p-benzoquinones. Additional absorption bands corresponding to the C-H stretching of the aliphatic isopropyl and methyl groups are also present.

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for studying species with unpaired electrons, such as free radicals. libretexts.org In the context of 2-isopropyl-5-methylbenzene-1,4-diol, ESR is essential for detecting and characterizing the semiquinone radical intermediate formed during its one-electron oxidation.

Research Findings: The oxidation of the hydroquinone proceeds via a semiquinone radical intermediate (2-isopropyl-5-methylbenzosemiquinone). This radical is paramagnetic and therefore ESR-active. Studies on related benzosemiquinone radicals show that the ESR spectrum provides a wealth of information through its g-factor and hyperfine splitting pattern. mit.edu The g-factor for semiquinone radicals is typically close to the free-electron value, with values around 2.005 being reported. chemrxiv.org

The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei, primarily the protons on the aromatic ring and the substituent groups. For the unsubstituted p-benzosemiquinone radical, where all four ring protons are equivalent, the spectrum is a simple quintet with a 1:4:6:4:1 intensity ratio. mit.edu However, for the asymmetrically substituted thymosemiquinone radical, the ring protons and the protons on the methyl and isopropyl groups are not equivalent. This non-equivalence is expected to result in a more complex and unique hyperfine splitting pattern, where each set of equivalent protons gives rise to a distinct hyperfine coupling constant (a). mit.edu Analysis of this complex spectrum allows for the mapping of the unpaired electron's spin density across the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied by characterization of derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. While the primary compound is the diol, NMR is frequently used to characterize its stable oxidized derivative, thymoquinone, and other related products like its photodimer, dithymoquinone. nih.govresearchgate.netemerginginvestigators.org

Research Findings: Quantitative ¹H NMR spectroscopy has been effectively used to study thymoquinone in various solvents. emerginginvestigators.orgemerginginvestigators.org The ¹H NMR spectrum of thymoquinone provides distinct signals that can be assigned to the different protons in the molecule. The analysis of chemical shifts (δ), integration, and coupling patterns confirms the molecular structure. For example, the protons of the isopropyl group, the methyl group, and the vinyl proton on the quinone ring all appear at characteristic chemical shifts.

Table of Representative ¹H NMR Chemical Shifts for Thymoquinone

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Protons of CH₃ groups (isopropyl) | ~1.10 |

| Proton of CH₃ group (ring) | ~1.99 |

| Vinyl proton (ring) | ~6.5 |

| Methine proton (isopropyl) | ~3.0 |

Note: Chemical shifts are approximate and can vary based on the solvent used.

Furthermore, techniques like ¹³C NMR, COSY, and HETCOR are used to make unambiguous assignments of all carbon and proton signals, confirming the connectivity of the molecular framework of these derivatives. researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to 2-isopropyl-5-methylbenzene-1,4-diol (thymohydroquinone) and its derivatives, providing precise data on bond lengths, bond angles, and intermolecular interactions. nih.gov

Research Findings: Single-crystal X-ray diffraction analysis of thymohydroquinone (B1683140) reveals detailed structural information. nih.gov The analysis confirms the planar geometry of the benzene (B151609) ring and provides precise measurements of the C-C and C-O bond lengths. A key finding from the crystal structure is the presence of an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups. nih.gov These hydrogen bonds link the molecules together in the crystal lattice.

The crystal structure of the oxidized form, thymoquinone, has also been determined, showing a triclinic unit cell with space group P1. researchgate.net Similarly, the structure of its photodimer, dithymoquinone, was confirmed by X-ray crystallography to be the trans-anti isomer, belonging to the triclinic space group P-1. nih.govresearchgate.net

Crystallographic Data for Thymoquinone and its Photodimer

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Thymoquinone | Triclinic | P1 | researchgate.net |

| Dithymoquinone | Triclinic | P-1 | nih.govresearchgate.net |

Electrochemical Methods (e.g., Cyclic Voltammetry, Rotating Ring Disk Electrode)

Electrochemical methods are paramount for studying the redox properties of 2-isopropyl-5-methylbenzene-1,4-diol. Cyclic voltammetry (CV) is widely used to investigate electron transfer processes, while the rotating ring-disk electrode (RRDE) technique allows for the quantitative study of reaction intermediates.

Research Findings: Cyclic voltammetry studies of the thymoquinone/thymohydroquinone system demonstrate a quasi-reversible two-electron, two-proton transfer process. scielo.org.za The CV of thymoquinone in an aqueous medium typically shows a well-defined cathodic (reduction) peak on the forward scan and a corresponding anodic (oxidation) peak on the reverse scan. The potential of these peaks provides information about the standard reduction potential of the redox couple.

RRDE studies have been employed to investigate the antioxidant mechanism, particularly the interaction with superoxide (B77818) radicals. nih.gov These experiments confirmed that thymoquinone is an effective scavenger of superoxide, whereas its reduced form, thymohydroquinone, is not. nih.gov The RRDE method allows for the generation of a reactive species at the disk electrode and its subsequent detection or reaction at the ring electrode, providing detailed mechanistic insights. Quantitative analysis using CV has also been developed, where the peak current is linearly proportional to the concentration, allowing for its use in pharmaceutical assays. scielo.org.zaresearchgate.net

Method Validation and Quantification Strategies (e.g., Linearity, Repeatability, Sensitivity)

For the reliable quantification of 2-isopropyl-5-methylbenzene-1,4-diol or its more stable analyte form, thymoquinone, in various matrices, it is essential to develop and validate analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH). acs.orgnih.gov High-performance liquid chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Research Findings: Several robust HPLC methods have been developed and validated for the quantification of thymoquinone. acs.orgelsevierpure.com These methods are typically validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

A typical validation study demonstrates the method's performance characteristics. For instance, linearity is assessed by analyzing a series of standard solutions over a specified concentration range.

Example of HPLC Method Validation Parameters for Thymoquinone Quantification

| Validation Parameter | Typical Result | Reference |

|---|---|---|

| Linearity Range | 6.25 - 100 µg/mL | elsevierpure.com |

| Correlation Coefficient (r²) | > 0.995 | nih.govelsevierpure.com |

| Limit of Detection (LOD) | 2.08 µg/mL | elsevierpure.com |

| Limit of Quantification (LOQ) | 6.25 µg/mL | elsevierpure.com |

| Accuracy (% Recovery) | Within 98-102% | acs.orgnih.gov |

| Precision (%RSD) | < 2% | elsevierpure.com |

These validated methods are shown to be simple, accurate, and reliable for the routine quality control and analysis of thymoquinone in bulk materials, extracts, and pharmaceutical formulations. elsevierpure.com

Derivatization and Analog Development of 2 Isopropyl 6 Methylbenzene 1,4 Diol

Synthesis of Novel Structural Analogs (e.g., Hydrazino-thymohydroquinone, Thymohydroquinone (B1683140) Gallate)

The synthesis of novel analogs of 2-isopropyl-6-methylbenzene-1,4-diol often involves the chemical modification of its precursor, thymoquinone (B1682898) (TQ). The reduction of thymoquinone yields thymohydroquinone, which can then be further derivatized.

Hydrazino-thymohydroquinone: One notable derivative is hydrazino-thymohydroquinone (HTHQ). The synthesis of HTHQ can be achieved by reacting thymoquinone or thymohydroquinone with an excess of hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) medium. This introduces a reactive hydrazino group, which serves as a key intermediate for the synthesis of further analogs, including bivalent compounds. For instance, bivalent hydrazino-thymohydroquinone analogs have been synthesized by reacting HTHQ with linkers such as dibromoethane or dibromobutane.

Thymohydroquinone Gallate: Another significant analog is thymohydroquinone gallate. This compound is synthesized through an esterification reaction between thymohydroquinone and gallic acid. The process typically involves an acid-catalyzed reaction where thymohydroquinone and gallic acid are refluxed in the presence of a strong acid like sulfuric acid. researchgate.net The resulting ester, thymohydroquinyl gallate (THQG), combines the structural features of both parent molecules, aiming to leverage their respective biological activities. researchgate.net

Strategies for Modifying Core Structure and Side Chains for Research Purposes

The modification of the 2-isopropyl-6-methylbenzene-1,4-diol core structure and its side chains is a key strategy for research purposes, primarily aimed at optimizing therapeutic potential and understanding the molecule's mechanism of action. These modifications are guided by principles of medicinal chemistry to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

Core Structure Modification:

Modifications at the Benzenoid and Carbonyl Sites: For the parent compound thymoquinone, a common strategy involves modifications at the carbonyl groups or the benzene (B151609) ring. nih.gov This can include the introduction of various substituents to alter the electronic and steric properties of the molecule.

Formation of Bivalent Analogs: A prominent strategy involves the creation of bivalent or dimeric structures. This is exemplified by the synthesis of bivalent hydrazino-thymohydroquinone analogs, where two thymohydroquinone moieties are connected through different linkers like ethylene, butylene, or piperazine (B1678402) groups. nih.gov The nature and length of the linker can significantly influence the biological activity of the resulting compound.

Side Chain Modification:

Alteration of Alkyl Groups: The isopropyl and methyl side chains on the benzene ring are also targets for modification. Altering these groups can impact the lipophilicity and steric bulk of the molecule, which in turn can affect its interaction with biological targets.

Introduction of Functional Groups: The introduction of various functional groups to the core structure is a widely used strategy. For example, the synthesis of thymohydroquinone gallate introduces a gallate moiety, which is known for its antioxidant properties. researchgate.net Similarly, the hydrazino group in HTHQ provides a handle for further chemical modifications.

A summary of these modification strategies is presented in the table below:

| Modification Strategy | Target Site | Example | Purpose |

| Core Structure Modification | |||

| Substitution | Benzenoid Ring / Carbonyl Groups | Introduction of various substituents to the thymoquinone ring. nih.gov | To alter electronic and steric properties. |

| Dimerization | Hydroquinone (B1673460) Moiety | Synthesis of bivalent hydrazino-thymohydroquinone analogs with different linkers. nih.gov | To explore the effects of multivalency on biological activity. |

| Side Chain Modification | |||

| Alkyl Group Alteration | Isopropyl and Methyl Groups | Replacement or modification of the existing alkyl chains. | To modulate lipophilicity and steric interactions. |

| Functional Group Introduction | Hydroquinone Moiety | Esterification with gallic acid to form thymohydroquinone gallate. researchgate.net | To combine the biological activities of both parent molecules. |

| Functional Group Introduction | Hydroquinone Moiety | Reaction with hydrazine hydrate to form hydrazino-thymohydroquinone. | To introduce a reactive handle for further derivatization. |

Research into Structure-Activity Relationships of Derivatives concerning their Biochemical Interactions

The investigation of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of 2-isopropyl-6-methylbenzene-1,4-diol derivatives influences their biochemical interactions and biological effects. Such studies provide valuable insights for the rational design of more potent and selective therapeutic agents.

Research on a series of thymoquinone analogs has revealed that specific structural modifications can lead to enhanced biological activity. For instance, a study identified three analogs, TQ-2G, TQ-4A1, and TQ-5A1, that were more potent than the parent thymoquinone in inhibiting the growth of pancreatic cancer cells. nih.govnih.gov The superior activity of these analogs was linked to their ability to down-regulate the transcription factor NF-κB and several anti-apoptotic proteins, including Bcl-2, Bcl-xL, and survivin. nih.gov

In the case of hydrazino-thymohydroquinone derivatives, SAR studies have demonstrated the importance of the linker in bivalent analogs for their antimicrobial activity. It was found that analogs containing a piperazine moiety exhibited the highest antibacterial activity, particularly against Staphylococcus aureus. nih.gov This suggests that the piperazine ring plays a critical role in the interaction of these compounds with their bacterial targets.

Furthermore, studies on thymoquinone derivatives have highlighted the significance of lipophilic and steric factors in determining their activity. A quantitative structure-property relationship (QSPR) analysis of 35 thymoquinone derivatives indicated that these parameters were essential for their predicted anticancer activity.

The table below summarizes key findings from structure-activity relationship studies of 2-isopropyl-6-methylbenzene-1,4-diol derivatives:

| Derivative Class | Key Structural Feature | Associated Biological Activity | Biochemical Interaction/Mechanism |

| Thymoquinone Analogs (TQ-2G, TQ-4A1, TQ-5A1) | Modifications at carbonyl or benzenoid sites | Enhanced inhibition of pancreatic cancer cell growth nih.govnih.gov | Down-regulation of NF-κB, Bcl-2, Bcl-xL, and survivin nih.gov |

| Bivalent Hydrazino-thymohydroquinone Analogs | Piperazine linker | Increased antibacterial activity against S. aureus nih.gov | The piperazine moiety is crucial for interaction with the bacterial target. nih.gov |

| Thymoquinone Derivatives | Lipophilic and steric properties | Predicted anticancer activity | These parameters are key determinants of the compound's activity. |

Applications of 2 Isopropyl 6 Methylbenzene 1,4 Diol in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

2-Isopropyl-6-methylbenzene-1,4-diol is a crucial synthetic intermediate, primarily valued as the direct precursor to thymoquinone (B1682898) (TQ), a compound extensively researched for its pharmacological properties. nih.govnih.gov The conversion between the hydroquinone (B1673460) (diol) and quinone forms is a fundamental redox relationship that underpins its synthetic utility. The oxidation of 2-isopropyl-6-methylbenzene-1,4-diol to thymoquinone is a key transformation, enabling access to this important class of bioactive molecules. A general method for this type of synthesis involves the oxidation of a hydroxyhydroquinone, which is often prepared via hydrolysis of a triacetoxy precursor. mdpi.com

Beyond its role as a precursor to thymoquinone, the compound serves as a foundational scaffold for the development of novel molecules. Researchers have designed and synthesized new thymohydroquinone-based derivatives to explore their potential as anticancer agents. researchgate.net These studies use the core diol structure as a starting point, modifying it to create a library of new compounds for biological screening. researchgate.net This highlights its importance as a building block in medicinal chemistry for generating derivatives with potentially enhanced therapeutic properties.

Participation in Catalytic Processes

2-Isopropyl-6-methylbenzene-1,4-diol is structurally related to compounds produced through the catalytic oxidation of p-cymene (B1678584), a process of significant industrial relevance analogous to the cumene-phenol process. researchgate.net The liquid-phase oxidation of p-cymene is a key method for producing cresols and other valuable chemicals. researchgate.net

In these catalytic systems, various catalysts, such as vanadium phosphorous oxide (VPO), are employed to improve reaction rates and selectivity. researchgate.net The process typically involves the oxidation of p-cymene to form cymene hydroperoxide (CHP) as a primary intermediate. researchgate.net Subsequent acid cleavage of the hydroperoxide yields products like cresol (B1669610) and acetone. While the direct synthesis of 2-isopropyl-6-methylbenzene-1,4-diol is not the primary goal of these industrial processes, its structure is part of the family of oxygenated p-cymene derivatives that can be formed. The oxidation can occur on either the isopropyl or methyl group of p-cymene, leading to a variety of by-products, including various alcohols, aldehydes, and carboxylic acids. researchgate.netresearchgate.net The conditions of the catalytic reaction, including the choice of catalyst and temperature, dictate the distribution of these oxidation products.

Supramolecular Interactions and Crystal Engineering Investigations

The molecular structure and intermolecular interactions of 2-isopropyl-6-methylbenzene-1,4-diol (thymohydroquinone) have been the subject of detailed crystallographic and computational analysis. Such studies are fundamental to understanding its solid-state properties and how it interacts with other molecules, which is crucial for crystal engineering and materials design.

In a study combining single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations, the crystal structure of thymohydroquinone (B1683140) was analyzed. researchgate.netmdpi.com The investigation revealed the presence of significant stacking intermolecular interactions. researchgate.net DFT methods were used to calculate the energy minimum structure, which showed excellent agreement with the experimental X-ray data, confirming the accuracy of the structural model. mdpi.com This combined experimental and theoretical approach provides deep insight into the forces governing the supramolecular assembly of the compound in the solid state.

| Bond Type | Experimental Bond Length (X-ray) | Theoretical Bond Length (DFT) |

|---|---|---|

| Aromatic Ring C-C | 1.37–1.41 Å | 1.40–1.41 Å |

This table presents a comparison of aromatic C-C bond distances in the thymohydroquinone molecule as determined by experimental X-ray diffraction and theoretical DFT calculations, showing strong agreement between the methods. mdpi.com

Furthermore, studies on closely related derivatives, such as tosylated p-methoxythymol, show the formation of extensive three-dimensional networks in the crystal lattice through C—H⋯O and C—H⋯π interactions. nih.gov These types of non-covalent interactions are critical in crystal engineering for designing materials with specific physical properties.

Research into its Adsorption Properties in Materials Science Contexts

The adsorption characteristics of 2-isopropyl-6-methylbenzene-1,4-diol derivatives have been explored in materials science, particularly for anti-corrosion applications. A detailed study investigated the adsorption of thymohydroquinone dimethyl ether (a derivative where the hydroxyl protons are replaced by methyl groups) on mild steel to inhibit corrosion in an acidic environment. nih.govrsc.org

The research found that the derivative is an effective corrosion inhibitor, with theoretical DFT studies establishing the parent thymohydroquinone structure as having high adsorption characteristics. nih.gov The inhibition mechanism involves a mixed mode of adsorption, beginning with physical adsorption (physisorption) of the compound onto the steel surface, followed by stronger chemical bond formation (chemisorption). rsc.org X-ray photoelectron spectroscopy (XPS) data confirmed the presence of the inhibitor on the metal surface and suggested the formation of a co-ordinate bond between the oxygen atoms of the molecule and the d-orbitals of the iron atoms. rsc.org The adsorption behavior was found to follow the Temkin adsorption model, indicating a multilayer adsorption process on the heterogeneous steel surface. nih.govrsc.org

| Inhibitor Concentration | Temperature | Inhibition Efficiency |

|---|---|---|

| 4% (v/v) Aqueous Extract | Room Temperature | 96.03% |

| 4% (v/v) Aqueous Extract | 313 K | 85.72% |

| 4% (v/v) Aqueous Extract | 323 K | 84.62% |

This table displays the corrosion inhibition efficiency of an aqueous plant extract containing thymohydroquinone dimethyl ether on mild steel in 0.5 N HCl at various temperatures, as determined by charge transfer resistance (Rct) values. nih.gov

Biochemical and Molecular Biological Research Insights into 2 Isopropyl 6 Methylbenzene 1,4 Diol

Reductive Metabolism and Redox Cycling in Biological Systems

2-Isopropyl-6-methylbenzene-1,4-diol, also known as thymohydroquinone (B1683140) (THQ), is the reduced hydroquinone (B1673460) metabolite of 2-isopropyl-5-methylbenzo-1,4-quinone (thymoquinone, TQ). jst.go.jpnih.gov In biological systems, TQ undergoes redox cycling, which involves its conversion to THQ through enzymatic and non-enzymatic pathways. jst.go.jpejgm.co.uk This metabolic reduction is a critical aspect of its biological activity, transforming the parent quinone into a hydroquinone with distinct biochemical properties. nih.gov The redox cycling between TQ and THQ can also involve the formation of a semiquinone intermediate and is associated with the generation of reactive oxygen species (ROS) such as superoxide (B77818) anion radicals. ejgm.co.uknih.gov

The conversion of thymoquinone (B1682898) to 2-isopropyl-6-methylbenzene-1,4-diol is catalyzed by various cellular reductases. This metabolic process can occur through a one-step two-electron reduction or a two-step one-electron reduction. ejgm.co.ukresearchgate.net

Two-Electron Reduction: NAD(P)H:quinone acceptor oxidoreductases, which are cytosolic flavoenzymes, are primary catalysts for the direct two-electron reduction of TQ to THQ. ejgm.co.ukresearchgate.net This pathway is considered a detoxification route as it bypasses the formation of the more reactive semiquinone intermediate.

One-Electron Reduction: Several enzymes can catalyze the one-electron reduction of TQ to a semiquinone radical, which is then further reduced to THQ. These enzymes include: ejgm.co.ukresearchgate.net

Mitochondrial complex I (NADH ubiquinone oxidoreductase)

NADH cytochrome b5 reductase

NADPH cytochrome P450 reductase

This stepwise reduction can contribute to oxidative stress through the production of superoxide radicals as the semiquinone intermediate reacts with molecular oxygen. ejgm.co.uknih.gov

Beyond enzymatic pathways, 2-isopropyl-5-methylbenzo-1,4-quinone can be reduced non-enzymatically. A significant non-enzymatic reaction occurs with the endogenous antioxidant glutathione (B108866) (GSH). ejgm.co.uknih.gov TQ reacts rapidly and spontaneously with GSH to form glutathionyl-dihydrothymoquinone. ejgm.co.uknih.gov This reaction is part of the cellular antioxidant defense mechanism and results in a reduced compound that exhibits potent antioxidant activity, comparable to that of THQ and the standard antioxidant Trolox. nih.gov Additionally, TQ can react slowly and non-enzymatically with NADH and NADPH under physiological conditions to form 2-isopropyl-6-methylbenzene-1,4-diol. nih.gov

Analysis of Antioxidant and Prooxidant Activities at the Molecular Level

2-Isopropyl-6-methylbenzene-1,4-diol exhibits a dual role as both an antioxidant and a pro-oxidant, with its activity being highly dependent on the specific biochemical environment. jst.go.jpnih.gov Generally, as a hydroquinone, it demonstrates more potent antioxidant and pro-oxidant effects than its parent quinone, thymoquinone. jst.go.jpnih.gov

2-Isopropyl-6-methylbenzene-1,4-diol has demonstrated significant radical scavenging activity, which is considered more potent than that of thymoquinone. jst.go.jp

Electron Spin Resonance (ESR) spectroscopy has been used to evaluate its ability to scavenge the stable galvinoxyl radical. In one study, 2-isopropyl-6-methylbenzene-1,4-diol showed potent antioxidant activity at concentrations as low as 6.25 µM and completely scavenged 50 µM of the galvinoxyl radical at a concentration of 25 µM. jst.go.jp In contrast, thymoquinone showed only weak activity in the same assay. jst.go.jp

However, studies using direct electrochemical methods have shown that while thymoquinone exhibits good superoxide scavenging ability, 2-isopropyl-6-methylbenzene-1,4-diol does not. nih.govmdpi.com This suggests that its radical scavenging capabilities are specific to certain radical species. While it is an effective scavenger of radicals like the hydroxyl radical and hydrogen peroxide, its activity against DPPH, ABTS, and superoxide anion radicals has been reported as low. researchgate.netmdpi.com

| Radical Species | Scavenging Activity of 2-Isopropyl-6-methylbenzene-1,4-diol | Source |

|---|---|---|

| Galvinoxyl Radical | Potent (completely scavenged 50 µM radical at 25 µM) | jst.go.jp |

| Superoxide Radical (O₂⁻) | No significant scavenging activity observed | nih.govmdpi.com |

| Hydroxyl Radical (•OH) | Significant scavenger (IC₅₀ of 26.3 ± 0.59 µg/ml) | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Very strong scavenger (IC₅₀ of 11.0 ± 0.57 µg/ml) | researchgate.net |

| DPPH Radical | Low activity | researchgate.net |

| ABTS Radical | Low activity | researchgate.net |

In certain biochemical contexts, particularly in the presence of transition metal ions, 2-isopropyl-6-methylbenzene-1,4-diol can act as a pro-oxidant, inducing oxidative damage to macromolecules like DNA. jst.go.jpnih.gov

Studies using isolated plasmid DNA have shown that 2-isopropyl-6-methylbenzene-1,4-diol can induce DNA damage in the presence of free copper (Cu²⁺) or chelated iron (Fe²⁺–EDTA). jst.go.jpnih.gov The mechanism is believed to involve the reduction of the metal ions by the hydroquinone, which then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals that cleave the DNA strands. jst.go.jp Interestingly, this pro-oxidant effect in the presence of Fe²⁺ was not observed when the chelating agent EDTA was absent, suggesting that the chelation state of the metal ion is crucial for this activity. jst.go.jpnih.gov This dual antioxidant/pro-oxidant activity highlights the complex biological role of this compound. jst.go.jp

Interactions with Specific Enzymatic Systems (e.g., Cyclooxygenase-1 and -2 inhibition in in vitro studies, Acetylcholinesterase inhibition)

Research has identified 2-isopropyl-6-methylbenzene-1,4-diol as an inhibitor of several key enzymes involved in inflammation and neurotransmission.

Cyclooxygenase (COX) Inhibition: In vitro assays have demonstrated that 2-isopropyl-6-methylbenzene-1,4-diol is a potent inhibitor of cyclooxygenase enzymes, which are central to the inflammatory process. It exhibited the strongest inhibitory effect on COX-2 among related compounds tested, with a half-maximal inhibitory concentration (IC₅₀) value of 0.1 µM. researchgate.netnih.govclvaw-cdnwnd.com It also inhibits COX-1, although to a lesser extent than its related compound, thymol (B1683141). researchgate.netnih.gov This suggests that 2-isopropyl-6-methylbenzene-1,4-diol may contribute to the anti-inflammatory properties of its parent compound. researchgate.netnih.gov

| Enzyme | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | - | researchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) | 0.1 µM | researchgate.netnih.govclvaw-cdnwnd.com |

| Acetylcholinesterase (AChE) | Strongest inhibitor among related compounds tested | nih.govresearchgate.net |

Acetylcholinesterase (AChE) Inhibition: Studies examining the in vitro inhibitory activity against acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine, found that 2-isopropyl-6-methylbenzene-1,4-diol exhibited the strongest inhibitory effect among several related compounds, including thymol, carvacrol (B1668589), and thymoquinone. nih.govresearchgate.net The AChE inhibitory potential was ranked in the following order: thymohydroquinone > carvacrol > thymoquinone > essential oil > thymol > linalool. nih.govresearchgate.net This potent inhibition suggests a potential role in modulating cholinergic neurotransmission.

Biochemical Role as a Constituent in Natural Extracts and its Contribution to Observed Activities

Extensive research into the phytochemical composition of various natural extracts has led to the identification of a wide array of bioactive compounds. However, based on currently available scientific literature, there is no significant evidence to suggest that 2-Isopropyl-6-methylbenzene-1,4-diol is a naturally occurring constituent in plant extracts. The compound is recognized as a metabolite of the organophosphate insecticide diazinon (B1670403) and is commercially available through synthetic production routes.

While direct research on the biochemical role of 2-Isopropyl-6-methylbenzene-1,4-diol as a natural component is lacking, the biological activities of its structural isomers, which are well-documented constituents of various plant essential oils, provide valuable context. These isomers, most notably thymohydroquinone (2-isopropyl-5-methylbenzene-1,4-diol) and p-cymene-2,3-diol, are found in plants belonging to the Lamiaceae family, such as Thymus (thyme) and Origanum (oregano) species.

The bioactivity of extracts from these plants is often attributed to a synergistic interplay of their phytochemical constituents, including these p-cymene (B1678584) diol isomers. It is the specific arrangement of the hydroxyl and alkyl groups on the benzene (B151609) ring that dictates the molecule's biological and chemical properties.

Contribution of Structural Isomers to Observed Activities in Natural Extracts

To understand the potential, yet unconfirmed, role of compounds like 2-Isopropyl-6-methylbenzene-1,4-diol, it is informative to examine the established contributions of its isomers found in natural extracts.

Table 1: Biological Activities of 2-Isopropyl-6-methylbenzene-1,4-diol Isomers in Natural Extracts

| Isomer | Natural Source Examples | Observed Biological Activities of the Extract | Specific Contribution of the Isomer |

| Thymohydroquinone (2-isopropyl-5-methylbenzene-1,4-diol) | Nigella sativa (Black Cumin), Thymus vulgaris (Thyme), Origanum vulgare (Oregano) | Antioxidant, Anti-inflammatory, Antimicrobial | Potent free radical scavenger, inhibitor of inflammatory mediators, broad-spectrum antimicrobial agent. |

| p-Cymene-2,3-diol | Thymus vulgaris (Thyme) | Antioxidant | Major antioxidative constituent. |

Detailed Research Findings on Isomers:

Antioxidant Activity: Research on various aromatic plants has demonstrated that the antioxidant capacity of their essential oils and extracts is significantly influenced by phenolic compounds. p-Cymene and its hydroxylated derivatives, such as thymohydroquinone and p-cymene-2,3-diol, are recognized for their ability to scavenge free radicals and inhibit oxidative processes. The presence of the hydroxyl groups on the aromatic ring is crucial for this activity.

Antimicrobial Effects: The antimicrobial action of essential oils from plants like thyme and oregano is well-established. While thymol and carvacrol are often cited as the primary antimicrobial agents, their biosynthetic precursor p-cymene and its diol derivatives also contribute to the antimicrobial spectrum of these extracts.

Emerging Research Directions and Future Perspectives on 2 Isopropyl 6 Methylbenzene 1,4 Diol

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

The reactivity of 2-isopropyl-6-methylbenzene-1,4-diol is largely inferred from the known chemistry of other substituted hydroquinones. wikipedia.org Future research will likely focus on delineating the specific and potentially unique chemical transformations of this compound. The reactivity of the hydroxyl groups in hydroquinones is similar to that of other phenols, indicating they are weakly acidic. wikipedia.org The resulting conjugate base is susceptible to O-alkylation, which can yield mono- and diethers. wikipedia.org Similarly, the benzene (B151609) ring is highly susceptible to substitution via Friedel–Crafts alkylation. wikipedia.org

An important reaction pathway for hydroquinones is amination, which can produce mono- and di-amine derivatives. wikipedia.org Another significant area of exploration is the reaction with nucleophiles. For instance, the reaction of p-benzoquinones with thiols through Michael-addition is a known transformation. ethz.ch

Future research could systematically investigate analogous reactions for 2-isopropyl-6-methylbenzene-1,4-diol, as detailed in the table below.

| Reaction Type | Potential Reactants | Potential Products | Significance of Exploration |

| O-Alkylation | Alkyl halides, Sulfates | Mono- and diethers | Creation of new derivatives with altered solubility and electronic properties. |